
N1-cyclohexyl-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-cyclohexyl-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide, commonly known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It was first synthesized by researchers at the University of Queensland in Australia in 2012. Since then, it has been the subject of extensive scientific research due to its potential as a cancer therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Selective Androgen Receptor Modulators (SARMs)
The pyrrolidine ring, a component of this compound, has been utilized in the synthesis of Selective Androgen Receptor Modulators (SARMs) . These are a class of therapeutic compounds with similar properties to anabolic agents but with reduced androgenic properties. This allows SARMs to benefit from the specificity of androgen receptors, potentially limiting unwanted side effects .
Antioxidant Potential
Compounds containing the pyrrolidine structure have been evaluated for their antioxidant potential. Antioxidants are vital in combating oxidative stress in the body, which can lead to chronic diseases such as cancer and heart disease. The pyrrolidine derivatives have shown promising results in scavenging free radicals, indicating their potential as therapeutic antioxidants .
Drug Design and Stereochemistry
The stereochemistry of the pyrrolidine ring offers a significant advantage in drug design. The different stereoisomers and spatial orientation of substituents can lead to diverse biological profiles of drug candidates. This is due to the varying binding modes to enantioselective proteins, which is crucial for the development of new medications with targeted effects .
Pharmacokinetic Profile Modification
Modifying the pharmacokinetic profile of drugs is essential for improving their efficacy and reducing side effects. The pyrrolidine ring has been used to alter the pharmacokinetic properties of various compounds, enhancing their absorption, distribution, metabolism, and excretion (ADME) characteristics .
Structural Diversity in Medicinal Chemistry
The non-planarity and sp3-hybridization of the pyrrolidine ring allow for increased structural diversity in medicinal chemistry. This diversity is beneficial for exploring pharmacophore space and creating novel compounds with unique biological activities .
Enantioselective Protein Binding
Due to the stereogenicity of carbons in the pyrrolidine ring, compounds can exhibit different biological profiles based on their enantiomeric form. This property is particularly useful in the development of drugs that require high specificity and selectivity for their protein targets .
Eigenschaften
IUPAC Name |
N'-cyclohexyl-N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N4O2/c1-25(2)19-12-10-17(11-13-19)20(26-14-6-7-15-26)16-23-21(27)22(28)24-18-8-4-3-5-9-18/h10-13,18,20H,3-9,14-16H2,1-2H3,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXJUAUQQCKKNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2CCCCC2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-cyclohexyl-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-ol](/img/structure/B2855796.png)
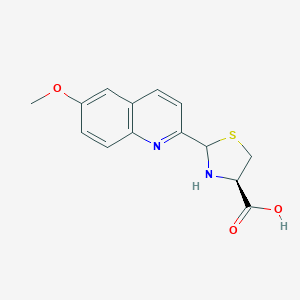
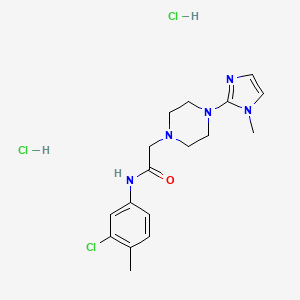
![8-[(4-benzylpiperazin-1-yl)methyl]-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2855802.png)
![(2R,6R)-7-Oxa-1,4,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-9,11-diene;dihydrochloride](/img/structure/B2855803.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide](/img/structure/B2855805.png)
![3-{5-[({[4-(dimethylamino)phenyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2855806.png)

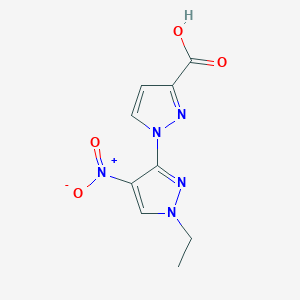
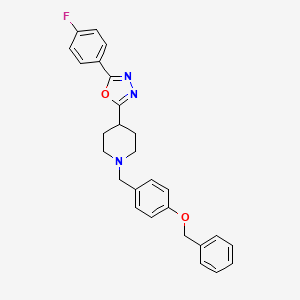
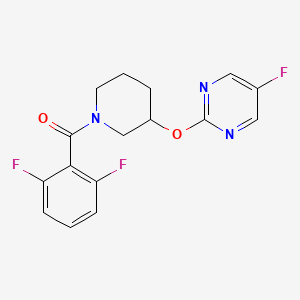
![3-chloro-2-[(E)-2-[(pyridin-3-yl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2855812.png)
![4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide](/img/structure/B2855813.png)
![2-(3-(2-methylpiperidin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2855816.png)